molecular formula C15H21NO3 B6614931 methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 942189-76-6

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B6614931
CAS No.: 942189-76-6
M. Wt: 263.33 g/mol
InChI Key: PZLBXYHQYFRCAO-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-76-6) is a pyrrolidine-based chemical compound with a molecular weight of 263.33 . This ester-functionalized pyrrolidine serves as a versatile building block and key synthetic intermediate in organic chemistry and pharmaceutical research . The structure, featuring a benzyl group and a methoxymethyl side chain, makes it a valuable scaffold for constructing more complex molecules, particularly in the development of novel active compounds . Researchers utilize this compound in stereoselective synthesis and as a precursor for various pyrrolidine derivatives . Pyrrolidine rings are a common motif in medicinal chemistry, and this intermediate allows for further functionalization to explore structure-activity relationships. The compound should be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Handling Note: Safe laboratory practices are essential. Experiments should be conducted using appropriate personal protective equipment, including gloves, protective clothing, and eyewear . Notice: This product is intended for research and laboratory use only. It is not classified or sold for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLBXYHQYFRCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dipolar Cycloaddition Using Azomethine Ylids

A flow microreactor approach enables rapid assembly of pyrrolidine derivatives via [3+2] cycloaddition. Key steps include:

  • Ylid Generation : N-(Methoxymethyl)-N-(trimethylsilyl)benzylamine reacts with trifluoroacetic acid (TFA) to form an unstabilized azomethine ylid.

  • Reaction with Electrophilic Alkenes : Nitro alkenes (e.g., β-nitrostyrene) undergo cycloaddition at 60–120°C, yielding nitro-substituted pyrrolidines.

  • Post-Functionalization : Reduction of the nitro group and esterification achieve the target compound.

Example Protocol ():

ParameterValue
Reactor TypeVapourtec R2+/R4 flow system
Residence Time30–90 min
Temperature60–120°C
SolventAcetonitrile (MeCN)
Yield70–85%

This method offers scalability and reduced epimerization but requires precise control of residence time to minimize byproducts.

Michael Addition-Cyclization Strategies

Stereoselective Route via Michael Adducts

A chiral pool approach leverages (R)-α-methylbenzylamine to induce stereoselectivity:

  • Michael Addition : (R)-α-Methylbenzylamine reacts with dimethyl itaconate to form a β-amino ester.

  • Cyclization : Intramolecular lactamization under basic conditions yields a pyrrolidinone intermediate.

  • Functionalization :

    • Thioamide formation using Lawesson’s reagent.

    • Reduction with NaBH4 to install the methoxymethyl group.

    • Esterification with methyl chloroformate.

Key Data ():

  • Enantiomeric Excess : >98% ee achieved via chiral auxiliary.

  • Overall Yield : 45–52% over six steps.

Catalytic Hydrogenation for Enantioselective Synthesis

Asymmetric Hydrogenation of Enamides

A patented method employs ruthenium catalysts for enantioselective hydrogenation:

  • Substrate Preparation : Enamide precursors synthesized from β-keto esters and benzylamine.

  • Hydrogenation : Ru-(S)-BINAP catalyst (1 mol%) under 50 bar H2 at 25°C.

  • Work-Up : Alkaline extraction followed by precipitation at the isoelectric point (pH 4.5–5.0).

Performance Metrics ():

MetricValue
Conversion>99%
Enantiomeric Excess99.9% ee
Purity99.0% (HPLC)

This method excels in stereocontrol but requires high-pressure equipment.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CycloadditionScalable, fastEpimerization risks70–85%
Michael-CyclizationHigh stereoselectivityMulti-step, low overall yield45–52%
Catalytic HydrogenationExceptional eeHigh-pressure requirements85–90%

Critical Reaction Parameters and Optimization

Solvent Effects

  • Polar Aprotic Solvents (DMF, MeCN): Enhance cycloaddition rates but may promote epimerization.

  • Methanol/Water Mixtures : Improve hydrogenation efficiency by stabilizing transition states.

Temperature Control

  • Cycloadditions : Optimal at 80–100°C; higher temperatures accelerate side reactions.

  • Hydrogenation : Room temperature (20–25°C) minimizes catalyst decomposition.

Catalytic Systems

  • Ru-BINAP : Superior for enantioselectivity in hydrogenation.

  • TFA : Effective for ylid generation but corrosive; alternatives like camphorsulfonic acid show promise.

Industrial-Scale Considerations

  • Flow Chemistry : Reduces batch-to-batch variability; enables in-line purification via scavenger resins.

  • Cost Analysis :

    • Catalyst Recovery : Ru catalysts reclaimed via adsorption on activated carbon (85–90% recovery).

    • Waste Reduction : Flow systems reduce solvent usage by 40% compared to batch .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound's structural characteristics position it as a promising scaffold for the synthesis of biologically active molecules. Research indicates that derivatives of pyrrolidine can exhibit significant pharmacological activities, including antimalarial properties. For instance, related compounds have been identified as effective inhibitors of Plasmodium species, showcasing the potential for developing new antimalarial agents based on the pyrrolidine framework .

Case Study: Antimalarial Activity
A study evaluating 4-aryl pyrrolidines highlighted the effectiveness of similar compounds in inhibiting Plasmodium falciparum, with lead compounds demonstrating low EC50 values (effective concentration for 50% inhibition) against both drug-sensitive and resistant strains . This suggests that methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate could be modified to enhance its antimalarial efficacy.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step processes such as the Mannich reaction, cyclization, and esterification. Optimized synthetic routes ensure high yields and purity, making it suitable for industrial applications.

StepReaction TypeKey ReagentsOutcome
1AdditionBenzylamine + Methyl acrylateN,N-bis(β-methoxycarbonyl)benzylamine
2CyclizationSodium methoxide in methanolFormation of pyrrolidine ring
3EsterificationMethanolThis compound

Enzyme Inhibition

Mechanism of Action
this compound may interact with specific enzymes or receptors due to its structural similarity to naturally occurring alkaloids. This interaction can lead to modulation of biochemical pathways, potentially acting as an inhibitor or activator.

Research Findings
Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological potential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.

Industrial Applications

The compound's ability to undergo various chemical transformations—such as oxidation to form ketones or reduction to alcohols—enhances its utility in industrial settings. These reactions can facilitate the production of diverse chemical entities required in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate* Methoxymethyl (CH2OCH3) C15H21NO4 ~279 (calculated) Not listed Hypothesized improved solubility due to ether group
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid Methyl (CH3) C14H19NO2 233.31 181114-74-9 SDS available; laboratory use
Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate Trifluoromethyl (CF3) C14H16F3NO2 287.28 874218-15-2 95% purity; electron-withdrawing CF3 group may enhance stability
Benzyl 3-methoxy-1-pyrrolidinecarboxylate Methoxy (OCH3) C13H17NO3 235.28 130403-95-1 Methoxy group may influence hydrogen bonding
Benzyl 3-hydroxypyrrolidine-1-carboxylate Hydroxy (OH) C12H15NO3 221.25 95656-88-5 Hydroxyl group enables hydrogen bonding; potential for derivatization

Notes:

  • Methoxymethyl vs. Methyl : The methoxymethyl group (ether) in the target compound likely increases polarity and aqueous solubility compared to the methyl group in 1-benzyl-3-methylpyrrolidine-3-carboxylic acid .
  • Methoxymethyl vs.
  • Methoxymethyl vs. Methoxy/Hydroxy : Methoxy and hydroxy substituents (as in ) introduce hydrogen-bonding capabilities, which could affect melting points and receptor interactions.

Research Tools and Structural Analysis

The structural characterization of such compounds often relies on crystallographic software like SHELX (for refinement and structure solution ) and visualization tools like Mercury (for analyzing crystal packing and intermolecular interactions ). For example, the puckering of the pyrrolidine ring—critical for conformational analysis—can be quantified using Cremer-Pople coordinates .

Biological Activity

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H19NO3C_{14}H_{19}NO_3
  • Molecular Weight : 251.31 g/mol

This structure includes a pyrrolidine ring, a methoxymethyl group, and a benzyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique methoxymethyl group allows it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may possess potential as an antimicrobial agent, although specific data on this compound is limited.
  • Cytotoxic Effects : Some studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against cancer cell lines. The exact cytotoxicity profile of this compound requires further investigation .
  • Neuroprotective Properties : Given the structural similarities with known neuroprotective agents, this compound may also be explored for its potential in neuroprotection, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against bacterial strains,
CytotoxicEffects on cancer cell viability
NeuroprotectivePossible protective effects in neurodegeneration ,

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related pyrrolidine compounds, revealing that modifications in the substituents significantly influenced their efficacy against various pathogens. While specific data on this compound are scarce, the insights gained from related compounds suggest a promising avenue for future research into its antimicrobial potential.

Q & A

Q. Advanced

  • NMR Spectroscopy : Confirms regiochemistry (e.g., methoxymethyl CH₃O-CH₂- protons at δ 3.2–3.5 ppm) and stereochemistry.
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ ~278.3 m/z) and purity.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, crucial for structure-activity relationship (SAR) studies .

How can researchers design experiments to study the stereochemical impact on biological activity?

Advanced
Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., using (R)- or (S)-BINOL ligands). Compare their binding affinities to targets (e.g., receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, highlights stereochemical variations in trifluoromethyl-pyrrolidine analogs showing 10-fold differences in IC₅₀ values .

What purification methods are recommended post-synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>95%).
  • HPLC : Employ reverse-phase C18 columns for challenging separations of diastereomers .

What strategies optimize reaction yields in multi-step syntheses?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions.
  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency.
  • Flow Chemistry : Continuous reactors minimize side reactions and improve scalability, as noted in ’s ICReDD methodologies .

How does this compound compare to analogs lacking the methoxymethyl group?

Basic
Removing the methoxymethyl group (e.g., methyl 1-benzylpyrrolidine-3-carboxylate) reduces steric bulk, increasing accessibility to the pyrrolidine nitrogen for hydrogen bonding. This can enhance binding to targets like proteases but may decrease metabolic stability .

How can binding affinity to biological targets be analyzed methodologically?

Q. Advanced

  • SPR/ITC : Quantify dissociation constants (Kd) in real-time.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses.
  • Mutagenesis Studies : Validate interactions by mutating key residues in target proteins .

What safety protocols are essential when handling this compound?

Q. Basic

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store in airtight containers at −20°C to prevent degradation .

What computational models predict interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives .

Notes on Contradictions and Methodological Considerations

  • Stereochemical Outcomes : and highlight divergent stereochemical results depending on catalysts; researchers should validate configurations experimentally.
  • Biological Activity : While suggests neuroprotective potential, emphasizes anticancer activity for analogs. Contextualize findings with target-specific assays.

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